4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine
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Overview
Description
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-methyl-2-pyrimidinamine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amine derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine has several scientific research applications:
Agriculture: It is used as a fungicide due to its ability to inhibit fungal growth by interfering with mitochondrial electron transport.
Pharmaceuticals: The compound is explored for its potential as an antiviral and anticancer agent.
Chemical Research: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells and leading to their death . In pharmaceutical research, its derivatives may inhibit key enzymes or receptors involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-pyrimidinamine: A precursor in the synthesis of 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a fungicide and its potential in pharmaceutical research make it a compound of significant interest .
Properties
Molecular Formula |
C8H12ClN3 |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-chloro-N-methyl-6-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)6-4-7(9)12-8(10-3)11-6/h4-5H,1-3H3,(H,10,11,12) |
InChI Key |
SQBPFRZXUOCUND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)NC)Cl |
Origin of Product |
United States |
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